molecular formula C22H25NO4 B2995722 (3-((Benzyloxy)methyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1251579-23-3

(3-((Benzyloxy)methyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No. B2995722
CAS RN: 1251579-23-3
M. Wt: 367.445
InChI Key: IKFOQSKKYOKLAK-UHFFFAOYSA-N
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Description

(3-((Benzyloxy)methyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.445. The purity is usually 95%.
BenchChem offers high-quality (3-((Benzyloxy)methyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((Benzyloxy)methyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity and Structural Analysis

Compounds with similar structures have been synthesized and evaluated for their antiproliferative activities. The structural characterization of these compounds involves various techniques including IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, suggesting their potential in the development of novel therapeutic agents (S. Prasad et al., 2018).

Antimicrobial Activity

New pyridine derivatives, sharing structural similarities, have been synthesized and their antimicrobial activity screened against various bacterial and fungal strains. The in vitro evaluation of these compounds provides insights into the design of new antimicrobial agents (N. Patel et al., 2011).

Molecular Interaction Studies

Studies on compounds with piperidinyl groups have explored their interaction with specific receptors, such as the CB1 cannabinoid receptor. These investigations contribute to our understanding of receptor-ligand interactions and may inform the development of targeted therapies (J. Shim et al., 2002).

Thermal and Structural Characterization

The thermal, optical, and structural properties of related compounds have been extensively studied, revealing insights into their stability and molecular interactions. These findings are crucial for the application of such compounds in various fields, including material science (C. S. Karthik et al., 2021).

Anticonvulsant Agents

Derivatives resembling the queried compound's structure have been synthesized and evaluated for their potential as anticonvulsant agents. This research is indicative of the therapeutic potential of such compounds in treating neurological disorders (S. Malik et al., 2014).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c24-22(21-16-26-19-10-4-5-11-20(19)27-21)23-12-6-9-18(13-23)15-25-14-17-7-2-1-3-8-17/h1-5,7-8,10-11,18,21H,6,9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFOQSKKYOKLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Benzyloxy)methyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

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